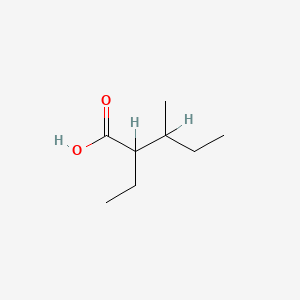

2-Ethyl-3-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNDLBVMQJUQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945070 | |

| Record name | 2-Ethyl-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22414-77-3 | |

| Record name | 2-Ethyl-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22414-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,3S)-2-ethyl-3-methylpentanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties of the chiral carboxylic acid, (2R,3S)-2-ethyl-3-methylpentanoic acid. Due to the limited availability of in-depth experimental data and biological studies for this specific stereoisomer, this document focuses on foundational physicochemical properties and general synthetic approaches. Further empirical research is required to fully characterize this compound for potential applications in drug development and other scientific fields.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S)-2-ethyl-3-methylpentanoic acid | PubChem[1] |

| CAS Number | 210537-44-3 | ABI Chem[2] |

| Boiling Point (for 2-ethyl-3-methylpentanoic acid) | 214-225 °C | ChemBK[3] |

| Computed XLogP3 | 2.5 | PubChem[1] |

| Computed Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Computed Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Experimental Protocols

Detailed, experimentally validated protocols for the stereoselective synthesis of (2R,3S)-2-ethyl-3-methylpentanoic acid are not extensively reported in publicly accessible literature. However, general synthetic strategies for 2,3-disubstituted pentanoic acids can be adapted to achieve the desired stereochemistry.

One potential approach involves the use of chiral auxiliaries to control the stereoselective alkylation of a precursor molecule. For instance, a malonic ester synthesis starting from 3-methylpentanoic acid could be a viable route. A general, non-stereospecific synthesis of this compound has been described starting from 3-methylpentanoic acid and iodoethane.[4] Another patented method involves the oxidation of 2-ethyl-3-methyl pentanal.[5]

A detailed, generalized protocol for the synthesis of a related compound, 3-methylpentanoic acid, is available from Organic Syntheses, which involves the saponification and decarboxylation of ethyl sec-butylmalonate.[6] This methodology could potentially be adapted for the synthesis of the target molecule by introducing an ethyl group at the alpha-position, likely requiring further stereoselective steps.

General Workflow for Chiral Carboxylic Acid Synthesis via Malonic Ester Route:

Caption: A conceptual workflow for the stereoselective synthesis of (2R,3S)-2-ethyl-3-methylpentanoic acid.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, Mass Spectrometry) for (2R,3S)-2-ethyl-3-methylpentanoic acid are not available in the reviewed literature. Analysis of related compounds can provide an estimation of expected spectral features.

Biological and Pharmacological Properties

As of the date of this document, there is no publicly available information on the biological activity, pharmacological effects, or mechanism of action for (2R,3S)-2-ethyl-3-methylpentanoic acid. A structurally related compound, (2RS)-2-Ethyl-2-methylpentanoic acid, has been noted to have cytotoxic and fusogenic properties, inhibiting tumor cell growth.[7] However, due to the critical role of stereochemistry in biological activity, these properties cannot be directly attributed to the (2R,3S) isomer.

Given the absence of biological data, no signaling pathways associated with (2R,3S)-2-ethyl-3-methylpentanoic acid can be described or visualized at this time.

Conclusion

(2R,3S)-2-ethyl-3-methylpentanoic acid is a chiral molecule with defined stereochemistry. While its basic physicochemical properties can be estimated, a comprehensive understanding of this compound is hindered by the lack of detailed experimental data, including specific physical constants, spectroscopic analyses, and biological activity studies. Further research is necessary to elucidate the properties of this specific stereoisomer and to explore its potential applications in pharmacology and other areas of chemical science. Professionals in drug development are encouraged to undertake empirical studies to fully characterize this molecule.

References

- 1. (2R,3S)-2-ethyl-3-methylpentanoic acid | C8H16O2 | CID 55301027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic acid, 2-ethyl-3-methyl-, (2R,3S)-;210537-44-3 [abichem.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (2RS)-2-Ethyl-2-methylpentanoic acid | 5343-52-2 | FAA34352 [biosynth.com]

An In-Depth Technical Guide to the Chemical Synthesis of 2-Ethyl-3-methylpentanoic Acid

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for 2-Ethyl-3-methylpentanoic acid, a valuable carboxylic acid in various research and development applications. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key methodologies. The two most prominent and well-documented pathways are the direct oxidation of 2-Ethyl-3-methylpentanal and the classic malonic ester synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Pathway 1: Oxidation of 2-Ethyl-3-methylpentanal

A direct and efficient route to this compound involves the oxidation of its corresponding aldehyde, 2-Ethyl-3-methylpentanal. This method is noted for its high yield and the avoidance of certain byproducts associated with other synthetic approaches.[1]

Experimental Protocol

This protocol is based on a patented process for the preparation of this compound.[1]

Materials:

-

2-Ethyl-3-methylpentanal

-

Water

-

Oxygen-containing gas (e.g., pure oxygen or air)

-

Aqueous sodium hydroxide (B78521) (caustic) solution

-

Sulfuric acid

Procedure:

-

An aqueous dispersion of 2-Ethyl-3-methylpentanal is prepared by mixing the aldehyde with 2 to 4 parts of water.

-

The dispersion is introduced into a pressure reactor.

-

The system is stirred vigorously while an oxygen-containing gas is introduced, maintaining a pressure in the range of 0 to 500 p.s.i.

-

The reaction temperature is maintained between -20°C and 60°C.

-

The reaction is monitored for completion (e.g., by gas chromatography).

-

Upon completion, the resulting carboxylic acid is dissolved by the addition of an aqueous sodium hydroxide solution.

-

The aqueous extract is separated from any organic impurities.

-

The aqueous solution is then acidified with sulfuric acid to precipitate the this compound.

-

The product is washed with water and dried to yield the final product.

Synthesis of the Starting Aldehyde

The precursor, 2-Ethyl-3-methylpentanal, can be synthesized by the hydrogenation of 2-ethyl-3-methyl-4-pentenal using a Raney nickel catalyst.[1]

Logical Workflow for Oxidation Pathway

Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[2][3][4][5] This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired product. For this compound, this requires a two-step alkylation.

Experimental Protocol

This protocol is an adaptation based on the general principles of malonic ester synthesis and a detailed procedure for a similar molecule, 3-methylpentanoic acid.[6]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

sec-Butyl bromide (2-bromobutane)

-

Ethyl iodide

-

Potassium hydroxide

-

Concentrated sulfuric acid

-

Diethyl ether

-

Benzene (for azeotropic distillation)

Procedure:

Step 1: First Alkylation (Introduction of the sec-Butyl Group)

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Diethyl malonate is added dropwise to the stirred sodium ethoxide solution.

-

After the addition is complete, the mixture is heated to reflux.

-

sec-Butyl bromide is then added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for several hours until the alkylation is complete.

-

The ethanol is removed by distillation.

-

The residue is treated with water and extracted with diethyl ether. The ether layer containing diethyl sec-butylmalonate is washed and dried.

Step 2: Second Alkylation (Introduction of the Ethyl Group)

-

The diethyl sec-butylmalonate is dissolved in anhydrous ethanol, and a fresh solution of sodium ethoxide is added.

-

The mixture is heated to reflux, and ethyl iodide is added dropwise.

-

The reaction mixture is refluxed for several hours.

-

The solvent is removed, and the product, diethyl ethyl-sec-butylmalonate, is isolated via extraction.

Step 3: Hydrolysis and Decarboxylation

-

A solution of potassium hydroxide in water is added to the diethyl ethyl-sec-butylmalonate.[6]

-

The mixture is refluxed for several hours to ensure complete saponification of the ester groups.[6]

-

The ethanol formed during saponification is removed by distillation.[6]

-

The cooled reaction mixture is carefully acidified with a cold solution of concentrated sulfuric acid.[6]

-

The acidified mixture is then refluxed for several hours to effect decarboxylation of the intermediate malonic acid.[6]

-

The resulting this compound, which may separate as an oily layer, is isolated. This can be achieved by steam distillation using an automatic separator or by extraction with diethyl ether.[6]

-

The crude acid is purified by distillation, potentially after azeotropic removal of water with benzene.[6]

Malonic Ester Synthesis Pathway Diagram

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis pathways for this compound.

| Parameter | Oxidation of Aldehyde | Malonic Ester Synthesis |

| Starting Materials | 2-Ethyl-3-methylpentanal, Oxygen | Diethyl malonate, sec-Butyl bromide, Ethyl iodide |

| Key Reagents | None (non-catalytic) | Sodium ethoxide, Potassium hydroxide, Sulfuric acid |

| Reaction Steps | 1 (Oxidation) | 3 (2x Alkylation, Hydrolysis/Decarboxylation) |

| Reported Yield | 80%[1] | 62-65% (estimated based on a similar synthesis)[6] |

| Purity Considerations | Minimizes degradation and byproducts.[1] | Can produce dialkylated byproducts, requiring careful purification.[3] |

| Scalability | Potentially well-suited for industrial scale. | Multi-step nature may pose challenges for large-scale production. |

Conclusion

Both the oxidation of 2-Ethyl-3-methylpentanal and the malonic ester synthesis represent viable pathways for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The oxidation route offers a more direct and higher-yielding approach, while the malonic ester synthesis provides a classic and adaptable method for the construction of this substituted carboxylic acid. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for their specific applications.

References

- 1. US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid - Google Patents [patents.google.com]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-3-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-ethyl-3-methylpentanoic acid, a chiral carboxylic acid with potential applications in various fields, including pharmaceuticals. This document outlines the structural features, stereochemical relationships, and physicochemical properties of its stereoisomers. Additionally, it details generalized experimental approaches for the synthesis and separation of these isomers, addressing the current landscape of available scientific information.

Introduction to this compound and its Stereoisomerism

This compound is a branched-chain carboxylic acid with the chemical formula C₈H₁₆O₂. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers: (2R,3S)- and (2S,3R)-2-ethyl-3-methylpentanoic acid, and (2R,3R)- and (2S,3S)-2-ethyl-3-methylpentanoic acid. The spatial arrangement of the ethyl and methyl groups around these stereocenters dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, which is of paramount importance in drug development and other stereospecific applications.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | N/A |

| Molecular Weight | 144.21 g/mol | N/A |

| Boiling Point | 214-225 °C | [1] |

| Density | 0.924 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 22414-77-3 | [1][2][3][4] |

Specific quantitative data for the individual stereoisomers, such as specific rotation and melting points, are not extensively documented in the reviewed literature, highlighting a gap in the current body of knowledge.

Stereochemical Relationships

The four stereoisomers of this compound are structurally related as enantiomers and diastereomers. Understanding these relationships is crucial for designing separation strategies and for stereospecific synthesis.

Caption: Logical relationships between the stereoisomers of this compound.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis or chiral resolution of this compound are not extensively published. However, based on established organic chemistry principles, a generalized workflow can be proposed.

Synthesis of Racemic this compound

A common approach to synthesizing the racemic mixture involves the alkylation of a suitable precursor followed by hydrolysis. A patented method describes the preparation by treating 2-ethyl-3-methyl pentanal with an oxygen-containing gas.[5] Another potential route starts from 3-methylpentanoic acid.[6]

Example Protocol (Generalized):

-

Alkylation: React the enolate of a propanoic acid equivalent with a suitable alkyl halide (e.g., 2-bromobutane) to introduce the sec-butyl group. This would be followed by another alkylation step to introduce the ethyl group at the alpha position.

-

Hydrolysis: Subsequent hydrolysis of the resulting ester or amide would yield the racemic carboxylic acid.

Chiral Resolution of Stereoisomers

The separation of enantiomers from a racemic mixture is a critical step in obtaining stereopure compounds. Common methods include chiral chromatography and diastereomeric salt formation.

4.2.1. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating enantiomers. While a specific protocol for this compound is not available, a general approach can be outlined.

Table 2: Generalized Chiral GC-MS Protocol Parameters

| Parameter | Setting |

| Column | Chiral stationary phase (e.g., cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient optimized for separation |

| Detector | Mass Spectrometer (MS) for identification |

4.2.2. Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[7] These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound, based on generalized and established methodologies.

Caption: Generalized experimental workflow for this compound stereoisomers.

Conclusion

The stereoisomers of this compound represent an interesting area for further research, particularly in fields requiring stereospecific molecular interactions. While the fundamental principles of their synthesis and separation are well-established in organic chemistry, there is a clear need for more detailed experimental studies to fully characterize the individual stereoisomers. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific disciplines, summarizing the current knowledge and outlining logical pathways for future investigation.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 22414-77-3 [chemicalbook.com]

- 3. This compound | CAS#:22414-77-3 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 22414-77-3 [m.chemicalbook.com]

- 5. US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

The Ubiquitous Presence of Branched-Chain Fatty Acids: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Once considered minor components of the total lipid pool, a growing body of evidence has highlighted their significant biological activities and diverse natural distribution. This technical guide provides an in-depth exploration of the natural occurrence of BCFAs, detailed methodologies for their analysis, and an overview of their key signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Occurrence of BCFAs in Nature

BCFAs are primarily synthesized by microorganisms and are consequently found in products derived from them or their hosts. Ruminant animals, with their complex gut microbiota, are a major source of BCFAs in the human diet.[1][2] Fermentation by various bacteria also contributes to the BCFA content of certain foods.[3][4] The following tables summarize the quantitative distribution of major BCFAs in various natural sources.

Table 1: Branched-Chain Fatty Acid Content in Dairy Products

| Dairy Product | Total BCFA (% of total fatty acids) | Key BCFAs Present | Reference(s) |

| Cow's Milk | 1.7 - 3.4 | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [5][6] |

| Sheep's Milk | 1.8 - 3.1 | Higher concentrations of most BCFAs compared to cow's milk | [5][6] |

| Goat's Milk | 1.2 - 2.4 | Similar profile to cow's milk | [5][6] |

| Cheese (general) | 1.37 - 2.73 | Varies by cheese type and milk source | [7][8] |

| Yogurt | ~1.8 (calculated from mg/serving) | iso and anteiso forms | [5] |

| Butter | ~2.0 (calculated from mg/serving) | iso and anteiso forms | [5] |

Table 2: Branched-Chain Fatty Acid Content in Ruminant Meats

| Meat Source | Total BCFA (% of total fatty acids) | Key BCFAs Present | Reference(s) |

| Beef (ground) | 1.60 - 1.89 | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [8] |

| Lamb/Mutton | Generally higher than beef | Responsible for characteristic flavor | [9] |

Table 3: Branched-Chain Fatty Acid Content in Fermented Foods

| Fermented Food | Total BCFA (% of total fatty acids) | Key BCFAs Present | Reference(s) |

| Nātto | 1.00 ± 0.64 | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0 | [3][4] |

| Shrimp Paste | 1.63 ± 0.72 | iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0, iso-18:0 | [4] |

| Fish Sauce | 0.65 ± 0.07 | iso-15:0, iso-16:0, anteiso-17:0, iso-18:0 | [4] |

| Sauerkraut | Appreciable fractions, but low total fat | Not specified | [1][7] |

| Miso | 0.37 ± 0.06 | iso-15:0, iso-16:0, anteiso-17:0, iso-18:0 | [3][4] |

Table 4: Concentration of Phytanic and Pristanic Acid in Selected Sources

| Source | Phytanic Acid Concentration | Pristanic Acid Concentration | Reference(s) |

| Cow's Milk | 0.10 - 0.50% of total fatty acids | ~0.04 - 0.06% of total fatty acids | [5] |

| Ruminant Meats | Present | Present | [10] |

| Fatty Fish | Present | Present | [10] |

| Human Plasma | Micromolar concentrations | Micromolar concentrations | [11] |

Experimental Protocols: Analysis of Branched-Chain Fatty Acids

The accurate analysis of BCFAs is crucial for understanding their metabolism and biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general steps for the analysis of BCFAs in biological samples using GC-MS after conversion to their more volatile fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

-

Objective: To isolate total lipids from the sample matrix.

-

Methodology: A modified Folch extraction is commonly used.

-

Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.

-

Add water or a saline solution to induce phase separation.

-

The lower chloroform layer containing the lipids is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

2. Saponification and Derivatization to FAMEs:

-

Objective: To hydrolyze esterified fatty acids and convert all free fatty acids to their methyl esters.

-

Methodology:

-

Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide (B78521) (e.g., 0.5 M).

-

Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes) to saponify the lipids.

-

Cool the sample and add a methylating agent. Boron trifluoride-methanol solution (BF3-methanol, e.g., 14%) is a common choice.

-

Heat the mixture again (e.g., 80-100°C for 10-30 minutes) to facilitate the methylation of the free fatty acids.

-

After cooling, add a saturated sodium chloride solution and an organic solvent (e.g., hexane).

-

Vortex thoroughly to extract the FAMEs into the organic layer.

-

Collect the upper organic layer containing the FAMEs.

-

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., a wax or cyano-based column) is typically used to achieve good separation of FAME isomers.

-

Injection: Splitless or split injection can be used depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and structures. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for targeted quantification.

Protocol 2: LC-MS/MS Analysis of BCFAs

LC-MS/MS offers an alternative approach, particularly for the analysis of intact BCFAs without derivatization, which can be advantageous for certain applications.

1. Sample Preparation:

-

Objective: To extract BCFAs and remove interfering substances.

-

Methodology:

-

For biological fluids like plasma, a protein precipitation step is often sufficient. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant containing the BCFAs is collected and can be directly injected or further concentrated.

-

For tissue samples, a lipid extraction as described in Protocol 1 may be necessary.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of fatty acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of free fatty acids.

-

Data Acquisition: Multiple reaction monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each BCFA are monitored.

Signaling Pathways and Biological Functions

BCFAs are not merely structural components of cell membranes; they are also bioactive molecules that can modulate various signaling pathways, influencing cellular metabolism and inflammatory responses.

PPARα Activation and Metabolic Regulation

Certain BCFAs, particularly the multi-branched phytanic acid and its metabolite pristanic acid, are potent natural ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[12][13] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

Caption: PPARα signaling pathway activated by branched-chain fatty acids.

Upon binding to BCFAs, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12] This leads to the increased expression of genes involved in fatty acid uptake, transport, and oxidation, ultimately resulting in reduced triglyceride levels.[12]

Modulation of Inflammatory Pathways

BCFAs have also been shown to exert anti-inflammatory effects.[14] This can occur through both PPARα-dependent and independent mechanisms.

Caption: Modulation of inflammatory pathways by branched-chain fatty acids.

PPARα activation can inhibit the activity of the pro-inflammatory transcription factor NF-κB.[12] Additionally, short-chain BCFAs produced by gut microbiota can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 on immune and intestinal epithelial cells.[15][16] Activation of these receptors can also lead to the suppression of NF-κB signaling and a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby promoting an anti-inflammatory state.[17]

Experimental Workflow for BCFA Analysis

The following diagram illustrates a typical experimental workflow for the analysis of BCFAs from a biological sample.

Caption: General experimental workflow for the analysis of branched-chain fatty acids.

Conclusion

Branched-chain fatty acids are a structurally diverse and biologically active class of lipids with a widespread natural occurrence, particularly in ruminant-derived products and fermented foods. Their analysis, though challenging due to isomeric complexity, can be robustly achieved through established chromatographic and mass spectrometric techniques. The elucidation of their roles in metabolic regulation and inflammation, primarily through the activation of PPARα and modulation of gut microbiota-host signaling, opens up new avenues for research and potential therapeutic applications. This guide provides a foundational resource for scientists and drug development professionals to further explore the fascinating world of branched-chain fatty acids.

References

- 1. cambridge.org [cambridge.org]

- 2. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High levels of branched chain fatty acids in nātto and other Asian fermented foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. lipotype.com [lipotype.com]

- 10. Phytanic acid consumption and human health, risks, benefits and future trends: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing Compound Pristanic acid (FDB012993) - FooDB [foodb.ca]

- 12. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 15. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Short Chain Fatty Acids in Inflammation and Body Health - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethyl-3-methylpentanoic Acid: IUPAC Nomenclature, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-3-methylpentanoic acid, detailing its IUPAC nomenclature, chemical structure, and known methods of synthesis. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis, characterization, or potential applications of this and related branched-chain carboxylic acids.

IUPAC Nomenclature and Chemical Structure

This compound is a branched-chain aliphatic carboxylic acid. Its systematic name is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Deciphering the IUPAC Name

The IUPAC name provides a precise description of the molecule's structure. The naming convention for this carboxylic acid follows a logical, step-by-step process to identify the parent chain and the location of all substituents.

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Chemical Structure and Properties

The chemical structure of this compound corresponds to the IUPAC name. It possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four different stereoisomers. The general structure and key properties are summarized below.

Caption: 2D chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| CAS Number | 22414-77-3 | [2][3] |

| Boiling Point | 214-225 °C (Predicted) | [2] |

| Density | 0.924 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name (Stereoisomer) | (2R,3S)-2-ethyl-3-methylpentanoic acid | [4] |

Note: Experimental physical properties beyond basic identifiers are not widely reported in publicly available literature. The boiling point and density are predicted values.

Experimental Protocols: Synthesis of this compound

While multiple synthetic routes may be theoretically possible, a detailed experimental protocol for the synthesis of this compound has been described in the patent literature.

Oxidation of 2-Ethyl-3-methylpentanal

A documented method involves the non-catalytic oxidation of 2-ethyl-3-methylpentanal using an oxygen-containing gas.[4] This process is noted for its efficiency and for producing a product with minimal side products, which is particularly relevant for pharmaceutical applications.[4]

Reaction Scheme:

2-Ethyl-3-methylpentanal + O₂ → this compound

Experimental Procedure:

The following protocol is adapted from US Patent 3,415,877 A.[4]

-

Dispersion: 32 grams of 2-ethyl-3-methyl-pentanal were dispersed in 64 ml of water.

-

Reaction: The system was stirred for 2.5 hours at a temperature of 17-20 °C under an oxygen pressure of 30 p.s.i.

-

Extraction: The resulting acid was dissolved by the addition of 20 ml of caustic solution.

-

Isolation: The aqueous extract was separated and subsequently acidified with sulfuric acid.

-

Purification: After washing, 29.3 grams of this compound were obtained.

Yield: This procedure reportedly affords a yield of approximately 80%.[4]

Table 2: Summary of Synthesis Protocol Parameters

| Parameter | Value |

| Starting Material | 2-Ethyl-3-methylpentanal |

| Oxidizing Agent | Oxygen gas |

| Solvent | Water |

| Temperature | 17-20 °C |

| Pressure | 30 p.s.i. |

| Reaction Time | 2.5 hours |

| Reported Yield | ~80% |

Quantitative Data

Biological Activity and Potential Applications

There is currently a lack of published research on the specific biological activities or signaling pathway interactions of this compound. However, for professionals in drug development, the broader class of short-chain fatty acids (SCFAs) and their derivatives are of interest. For context, related molecules such as 3-methylpentanoic acid have been identified as fungal metabolites and are known to contribute to the aroma of mushrooms; some have reported antimicrobial potential in certain fungi.

Given the precedent for biological activity in structurally similar compounds, this compound could be a candidate for screening in various biological assays, including but not limited to:

-

Antimicrobial assays

-

Antifungal assays

-

Metabolic studies

-

Cytotoxicity assays against various cell lines

Any investigation into the biological effects of this compound would represent a novel area of research.

Conclusion

This technical guide has summarized the available information on this compound, focusing on its IUPAC nomenclature, chemical structure, and a detailed protocol for its synthesis. While foundational physicochemical data is available, there is a clear opportunity for further research to characterize this molecule fully through spectral analysis and to investigate its potential biological activities. The provided synthesis protocol offers a viable pathway for obtaining this compound for such future studies.

References

- 1. (2R,3S)-2-ethyl-3-methylpentanoic acid | C8H16O2 | CID 55301027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]

- 3. ETHYL 2-METHYLPENTANOATE(39255-32-8) 1H NMR spectrum [chemicalbook.com]

- 4. ETHYL 2-METHYLPENTANOATE(39255-32-8) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of C8 Carboxylic Acids

This guide provides a comprehensive overview of the core physical and chemical properties of C8 carboxylic acids, with a primary focus on the straight-chain isomer, n-octanoic acid, also known as caprylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Physical Properties of C8 Carboxylic Acids

C8 carboxylic acids are eight-carbon fatty acids. The most common is n-octanoic acid, a medium-chain fatty acid (MCFA) naturally found in sources like coconut and palm oil, as well as mammalian milk[1]. Its isomers include various branched-chain structures. These compounds are characterized by a carboxyl group (-COOH) attached to an eight-carbon chain[2].

Quantitative Physical Data

The physical properties of n-octanoic acid are well-documented. It exists as a colorless, oily liquid with a characteristically unpleasant, rancid odor and taste[1][3][4]. At temperatures below its melting point, it solidifies into leafy crystals. Data for n-octanoic acid and some of its isomers are summarized in the table below.

| Property | n-Octanoic Acid (Caprylic Acid) | 2-Ethylhexanoic Acid |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol |

| Melting Point | 16.7 °C (62.1 °F)[5] | -59 °C (-74 °F) |

| Boiling Point | 239.7 °C (463.5 °F)[5] | 228 °C (442 °F) |

| Density | 0.910 g/mL at 25 °C[4] | 0.903 g/mL at 20 °C |

| pKa | ~4.89 | ~4.83 |

| Water Solubility | 0.68 g/L at 20 °C (minimally soluble)[4] | 2.7 g/L at 20 °C |

| Appearance | Colorless oily liquid[1][3][4] | Colorless liquid |

| Odor | Slightly unpleasant, rancid[3][4] | Mild |

Chemical Properties of C8 Carboxylic Acids

The chemical behavior of C8 carboxylic acids is dictated by the carboxyl functional group. They are weak acids and can undergo reactions typical of this class of compounds, such as esterification and acid-base reactions[6].

Acidity and Reactivity

As weak acids, C8 carboxylic acids partially dissociate in water to form a carboxylate anion and a proton. This acidic nature allows them to react with bases to form salts. The carboxyl group can also react with alcohols to form esters, which often have pleasant, fruity odors, in contrast to the parent carboxylic acid[7]. This process is known as esterification.

Antimicrobial Activity

Caprylic acid exhibits antimicrobial, antifungal, and antiviral properties. It is used commercially as a food contact surface sanitizer and in disinfectants for healthcare facilities[3]. Its ability to disrupt the cell membranes of certain microorganisms contributes to this activity.

Biological Significance and Signaling Pathways

C8 carboxylic acids, particularly caprylic acid, play significant roles in various biological processes. They are involved in energy metabolism and cellular signaling.

Ghrelin Acylation Pathway

Caprylic acid is essential for the acylation of the hormone ghrelin. Ghrelin is a key regulator of appetite and energy balance. For ghrelin to become active and stimulate hunger, it must be acylated, and caprylic acid is the primary fatty acid that attaches to a specific serine residue on the ghrelin molecule. This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).

ABCA1/p-JAK2/p-STAT3 Signaling Pathway

Recent research has implicated caprylic acid in the modulation of lipid metabolism and inflammatory responses through the ABCA1/p-JAK2/p-STAT3 signaling pathway[8][9][10]. ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in reverse cholesterol transport. The interaction of certain molecules with ABCA1 can trigger the phosphorylation of Janus kinase 2 (JAK2) and subsequently the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is important for both lipid efflux and anti-inflammatory signaling[9]. Studies have shown that caprylic acid can enhance the expression of ABCA1, p-JAK2, and p-STAT3, suggesting a role in promoting cholesterol removal and reducing inflammation[8][10].

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of C8 carboxylic acids.

Determination of Melting Point

Objective: To determine the temperature range over which the C8 carboxylic acid transitions from a solid to a liquid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of C8 carboxylic acid (solid form; n-octanoic acid may need to be cooled to solidify)

-

Mortar and pestle (if sample is crystalline)

-

Spatula

Procedure:

-

Ensure the C8 carboxylic acid sample is solid and dry. If crystalline, gently crush it into a fine powder using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample should enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a moderate level to obtain an approximate melting point.

-

Observe the sample through the magnifying lens.

-

For a more accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid C8 carboxylic acid equals the atmospheric pressure.

Materials:

-

Thiele tube or a small test tube with a side arm

-

Heating mantle or Bunsen burner

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

C8 carboxylic acid sample (liquid)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount (1-2 mL) of the C8 carboxylic acid into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the C8 carboxylic acid.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

C8 carboxylic acid sample

-

Solvent (e.g., water or a water-ethanol mixture for better solubility)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of the C8 carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration, reducing the increment size as the pH begins to change more rapidly (near the equivalence point).

-

Continue adding titrant until the pH plateaus well into the basic range.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

Experimental Workflow for Carboxylic Acid Analysis

The following diagram illustrates a general workflow for the analysis of a sample containing a C8 carboxylic acid, from sample preparation to structural elucidation.

This comprehensive guide provides foundational knowledge on the physical and chemical properties of C8 carboxylic acids, offering both theoretical understanding and practical experimental guidance for professionals in research and drug development.

References

- 1. Dietary Caprylic Acid (C8:0) Does Not Increase Plasma Acylated Ghrelin but Decreases Plasma Unacylated Ghrelin in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]

- 4. Dietary caprylic acid and ghrelin O-acyltransferase activity to modulate octanoylated ghrelin functions: What is new in this nutritional field? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. benchchem.com [benchchem.com]

- 9. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of ABCA1 functions by JAK2/STAT3 pathway - Chongren Tang [grantome.com]

The Isomeric World of Short-Chain Fatty Acids: A Historical and Mechanistic Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), volatile fatty acids with fewer than six carbon atoms, are pivotal metabolites in host-microbe interactions, primarily produced through the fermentation of dietary fiber and amino acids by the gut microbiota. While acetate, propionate, and butyrate (B1204436) are the most abundant and well-studied SCFAs, their branched-chain isomers—isobutyrate and isovalerate—are emerging as critical signaling molecules with distinct biological activities. This technical guide provides an in-depth exploration of the discovery, history, and divergent signaling pathways of these isomeric SCFAs, offering a comprehensive resource for researchers in physiology, microbiology, and pharmacology.

A Historical Journey: The Discovery of SCFA Isomers

The story of SCFA isomers unfolds over more than a century of chemical and biological investigation, beginning with the foundational work on fatty acids in the 19th century.

Early Discoveries in Fatty Acid Chemistry

The initial explorations into the nature of fats and oils were pioneered by French chemist Michel Eugène Chevreul . His meticulous work in the early 1800s led to the isolation and characterization of several fatty acids. Around 1823 , Chevreul identified a novel five-carbon fatty acid from dolphin oil, which he named acide phocénique. This compound was later found in the valerian plant and is now known as isovaleric acid [1]. Butyric acid, the straight-chain four-carbon SCFA, was first observed in an impure form by Chevreul in 1814 from butter, from which it derives its name (from the Greek βούτῡρον, meaning "butter")[2].

The discovery of isobutyric acid , the branched-chain isomer of butyric acid, is less definitively attributed to a single individual. However, its presence in natural sources like carob and the root of Arnica dulcis was recognized, and various methods for its chemical synthesis were developed throughout the 19th century[1][3]. These early chemical studies laid the groundwork for understanding the structural diversity within this class of molecules.

The Microbial Connection: Unraveling the Origin of Branched-Chain SCFAs

For many years, the biological significance and origin of these branched-chain fatty acids remained obscure. The critical link to microbial metabolism, particularly within the gut, emerged from studies on anaerobic fermentation. It is now well-established that branched-chain SCFAs (BCFAs) are primarily the products of the microbial fermentation of branched-chain amino acids (BCAAs)[4].

Specifically:

-

Isobutyrate is derived from the fermentation of valine .

-

Isovalerate is produced from the fermentation of leucine .

This metabolic pathway distinguishes them from their straight-chain counterparts, which are predominantly generated from carbohydrate fermentation. This discovery was a pivotal moment, highlighting that different dietary substrates (carbohydrates vs. proteins) could give rise to structurally distinct SCFAs with potentially different physiological effects.

Analytical Separation and Identification: The Methodological Cornerstone

The ability to differentiate and quantify SCFA isomers has been fundamental to understanding their distinct biological roles. The development of sophisticated analytical techniques has been crucial in this endeavor.

Early Techniques and the Advent of Gas Chromatography

Historically, the separation of volatile fatty acids was a significant analytical challenge. Early methods relied on fractional distillation and various forms of liquid chromatography, which often lacked the resolution to separate structurally similar isomers effectively.

A major breakthrough came with the development of gas chromatography (GC) . The inherent volatility of SCFAs makes them ideal candidates for GC analysis. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC allows for the robust separation and quantification of individual SCFAs, including the clear distinction between straight-chain and branched-chain isomers.

Modern Analytical Protocols

Today, GC-MS remains a gold standard for SCFA analysis. The following provides a generalized protocol for the analysis of SCFA isomers in biological samples.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Isomer Quantification

-

Sample Preparation:

-

Fecal, serum, or cell culture supernatant samples are collected and stored at -80°C.

-

Samples are acidified (e.g., with hydrochloric or metaphosphoric acid) to protonate the SCFAs, increasing their volatility.

-

An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

-

-

Extraction:

-

SCFAs are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

-

The organic layer containing the SCFAs is carefully transferred to a new vial.

-

-

Derivatization (Optional but Recommended):

-

To improve chromatographic properties and sensitivity, SCFAs are often derivatized to form more volatile esters (e.g., propyl or butyl esters) or silyl (B83357) esters.

-

This is typically achieved by reacting the extract with a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) at an elevated temperature.

-

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the derivatized or underivatized extract is injected into the GC inlet.

-

Separation: The SCFAs are separated on a capillary column (e.g., a polar phase column like DB-FFAP) based on their boiling points and interactions with the stationary phase. The branched structure of isomers typically results in a slightly earlier elution time compared to their straight-chain counterparts.

-

Detection and Quantification: The separated compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the resulting ions is used for identification, and the peak area is compared to that of the internal standard and a standard curve to determine the concentration of each SCFA isomer.

-

The workflow for GC-MS analysis of SCFA isomers can be visualized as follows:

Divergent Signaling Pathways of SCFA Isomers

SCFA isomers exert their biological effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). Notably, their structural differences lead to distinct activities at these targets.

G-Protein Coupled Receptor Activation: FFAR2 and FFAR3

The principal receptors for SCFAs are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). While there is some overlap, their ligand specificities for SCFA isomers differ.

-

FFAR2 (GPR43): This receptor is potently activated by acetate, propionate, and butyrate. Its activation by the branched-chain isomers is generally weaker. FFAR2 couples to both Gαi/o and Gαq/11 proteins, leading to a diverse range of downstream signaling events.

-

FFAR3 (GPR41): In contrast, FFAR3 shows a preference for longer-chain SCFAs, with propionate, butyrate, and valerate (B167501) being potent agonists. It is only weakly activated by acetate. FFAR3 primarily couples to the Gαi/o pathway.

The differential activation of these receptors by SCFA isomers is a key determinant of their distinct physiological effects.

Table 1: Receptor Activation and G-Protein Coupling of SCFA Isomers

| Short-Chain Fatty Acid | Primary Receptor Target(s) | G-Protein Coupling |

| Butyrate | FFAR2, FFAR3 | Gαi/o, Gαq/11 |

| Isobutyrate | Weaker activation of FFAR2 | Gαi/o, Gαq/11 |

| Valerate | FFAR3 | Gαi/o |

| Isovalerate | FFAR3 | Gαi/o |

The signaling cascades initiated by FFAR2 and FFAR3 activation are depicted below:

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to changes in gene expression. This mechanism is central to many of the anti-inflammatory and anti-proliferative effects of butyrate.

The HDAC inhibitory activity of other SCFA isomers is less potent compared to butyrate. While isobutyrate and valerate may exhibit some inhibitory effects at high concentrations, they are generally considered weaker HDAC inhibitors. Isovalerate's HDAC inhibitory capacity is also thought to be significantly less than that of butyrate.

Table 2: Comparative HDAC Inhibitory Activity of SCFA Isomers

| Short-Chain Fatty Acid | HDAC Inhibition |

| Butyrate | Potent inhibitor of Class I and IIa HDACs |

| Isobutyrate | Weak inhibitor |

| Valerate | Weak inhibitor |

| Isovalerate | Very weak or negligible inhibitor |

The mechanism of HDAC inhibition by butyrate and its downstream consequences are illustrated in the following diagram:

Conclusion and Future Directions

The isomers of short-chain fatty acids, once viewed as minor metabolic curiosities, are now recognized as distinct signaling molecules with unique historical origins and biological functions. The differentiation between straight-chain and branched-chain SCFAs, born from early chemical discoveries and later elucidated by the understanding of gut microbial metabolism, has paved the way for a more nuanced appreciation of their roles in health and disease.

For researchers and drug development professionals, understanding the divergent signaling pathways of these isomers is paramount. The preferential activation of FFAR2 and FFAR3 and the differential inhibition of HDACs provide a molecular basis for their distinct physiological effects, from immunomodulation to metabolic regulation.

Future research should continue to explore the specific contributions of isobutyrate and isovalerate to host physiology, particularly in the context of protein-rich diets. Furthermore, the development of selective agonists and antagonists for FFAR2 and FFAR3 will be instrumental in dissecting the precise roles of these receptors in mediating the effects of SCFA isomers. A deeper understanding of this isomeric world will undoubtedly unlock new therapeutic opportunities for a range of metabolic and inflammatory diseases.

References

2-Ethyl-3-methylpentanoic acid CAS number and identifiers

An In-depth Technical Guide to 2-Ethyl-3-methylpentanoic Acid

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and logical workflow diagrams.

Chemical Identifiers and Properties

This compound is a substituted carboxylic acid. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 22414-77-3[1][2][3][4][5] |

| Molecular Formula | C8H16O2[1][2][6] |

| IUPAC Name | This compound |

| EINECS | 244-975-2[1] |

| InChI | InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[6] |

| InChIKey | MVNDLBVMQJUQOA-UHFFFAOYSA-N[6] |

| SMILES | CCC(C)C(CC)C(=O)O[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | [1][2][6] |

| Boiling Point | 214-225 °C | [2][4] |

| 298.3 °C at 760 mmHg | [3] | |

| Density | 0.924 ± 0.06 g/cm³ (Predicted) | [2][4] |

| 1.044 g/cm³ | [3] | |

| pKa | 4.83 ± 0.25 (Predicted) | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols based on established chemical synthesis routes.

Protocol 1: Synthesis via Oxidation of 2-Ethyl-3-methyl-pentanal

This protocol is based on the process described in US Patent 3,415,877, which details a non-catalytic oxidation method.[7]

Objective: To prepare this compound by treating 2-ethyl-3-methyl-pentanal with an oxygen-containing gas.

Materials:

-

2-ethyl-3-methyl-pentanal (32 g)

-

Water (64 ml)

-

Oxygen gas

-

Aqueous caustic solution (e.g., NaOH)

-

Sulfuric acid

Equipment:

-

Pressure-resistant reaction vessel with a stirrer

-

Gas inlet for oxygen

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dispersion: Disperse 32 g of 2-ethyl-3-methyl-pentanal in 64 ml of water in the reaction vessel.

-

Reaction: Stir the aqueous dispersion at a temperature of 17-20 °C under an oxygen pressure of 30 p.s.i.

-

Duration: Continue the reaction with stirring for approximately 2.5 hours.

-

Extraction: After the reaction, add 20 ml of an aqueous caustic solution to the mixture to dissolve the resulting acid, forming its salt.

-

Separation: Transfer the mixture to a separatory funnel and separate the aqueous extract containing the salt of the product.

-

Acidification: Acidify the separated aqueous extract with sulfuric acid to precipitate the this compound.

-

Purification: Wash the resulting product to remove impurities.

-

Yield: This process is reported to yield approximately 29.3 g (an 80% yield) of this compound.[7]

Caption: Synthesis of this compound via oxidation.

Protocol 2: Generalized Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids.[8] While a specific protocol for this compound is not detailed in the search results, a logical workflow for its synthesis via this route can be constructed. This would involve the sequential alkylation of diethyl malonate with an ethyl halide and a sec-butyl halide (or vice-versa), followed by hydrolysis and decarboxylation.

Logical Steps:

-

Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate.

-

First Alkylation: The enolate is reacted with a primary or secondary alkyl halide (e.g., ethyl bromide).

-

Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base.

-

Second Alkylation: The new enolate is reacted with a different alkyl halide (e.g., sec-butyl bromide).

-

Hydrolysis: The dialkylated malonic ester is saponified using a strong base (like NaOH or KOH), followed by acidification to yield a substituted malonic acid.

-

Decarboxylation: The substituted malonic acid is heated to induce decarboxylation, yielding the final carboxylic acid product.

Caption: Generalized workflow for malonic ester synthesis.

References

- 1. This compound CAS#: 22414-77-3 [chemicalbook.com]

- 2. This compound | 22414-77-3 [chemicalbook.com]

- 3. This compound | CAS#:22414-77-3 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. (2R,3S)-2-ethyl-3-methylpentanoic acid | C8H16O2 | CID 55301027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3415877A - Process for preparing 2-ethyl-3-methyl pentanoic acid - Google Patents [patents.google.com]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

The Biological Significance of Methyl-Branched Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (MBFAs) are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. Once considered minor components of the cellular lipidome, a growing body of evidence highlights their critical roles in a multitude of biological processes across various organisms, from bacteria to mammals. In prokaryotes, they are essential for maintaining membrane fluidity and integrity, particularly in response to environmental stress. In higher organisms, MBFAs are involved in metabolic regulation, cellular signaling, and the pathogenesis of several diseases. This technical guide provides a comprehensive overview of the structure, biosynthesis, and multifaceted biological significance of MBFAs. It details their functions in different biological systems, their implications in health and disease, and presents methodologies for their analysis. Furthermore, this guide includes quantitative data on their abundance and biological activities, alongside detailed experimental protocols and visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in biochemistry, pharmacology, and drug development.

Structure and Types of Methyl-Branched Fatty Acids

Methyl-branched fatty acids are typically saturated fatty acids with one or more methyl groups as side chains.[1][2] The position and number of these methyl branches give rise to a variety of structures with distinct physicochemical properties.

The most common types of monomethyl-branched fatty acids are the iso- and anteiso- series.[3][4]

-

iso-Fatty Acids: These have a methyl group on the penultimate carbon atom (ω-1) from the methyl end of the fatty acid chain.[3][4]

-

anteiso-Fatty Acids: These possess a methyl group on the antepenultimate carbon atom (ω-2) from the methyl end.[3][4]

In addition to these, other forms of methyl branching exist, including multiple methyl branches along the acyl chain, as seen in phytanic acid.[5]

Biosynthesis of Methyl-Branched Fatty Acids

The biosynthesis of iso- and anteiso-branched fatty acids utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs).[6][7]

-

Valine is the precursor for iso-even-numbered fatty acids.

-

Leucine is the precursor for iso-odd-numbered fatty acids.

-

Isoleucine is the precursor for anteiso-odd-numbered fatty acids.[8]

The process is initiated by a branched-chain α-keto acid decarboxylase (BCKA) which produces the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA).[8] These primers are then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.[6][8]

Biological Roles in Bacteria

In many bacterial species, particularly Gram-positive bacteria, MBFAs are major components of membrane phospholipids, constituting over 90% of the total fatty acids in some cases, such as in Listeria monocytogenes.[9][10][11] They play a crucial role in regulating membrane fluidity, which is essential for adaptation to different environmental conditions, such as temperature changes.[7][10] The methyl branch disrupts the tight packing of the acyl chains, thereby lowering the melting point and increasing membrane fluidity.[12][13] Anteiso-branched fatty acids are more effective at fluidizing the membrane than their iso-counterparts.[7]

Table 1: Abundance of Methyl-Branched Fatty Acids in Bacteria

| Bacterial Species | Total Branched-Chain Fatty Acids (% of total fatty acids) | Reference |

| Bacillus subtilis | >95% | [14][15] |

| Listeria monocytogenes | >90% | [10] |

| Staphylococcus aureus | High proportion | [7] |

| Rumen Bacteria | Varies, with fibrolytic bacteria being rich in iso-fatty acids | [5] |

Biological Roles in Mammals

In mammals, MBFAs are obtained from the diet, particularly from ruminant products like dairy and meat, and can also be synthesized endogenously to a limited extent.[16][17] They are found in various tissues, including the vernix caseosa of newborns, skin, and adipose tissue.[1][17][18] Emerging evidence suggests that MBFAs are not merely structural components but also act as signaling molecules with diverse biological effects.

Metabolic Regulation and Signaling

MBFAs have been shown to modulate lipid and glucose metabolism and influence inflammatory pathways.[17][19]

-

G-Protein Coupled Receptors (GPCRs): Long-chain fatty acids, including branched-chain variants, can activate GPR40 (also known as FFAR1) and GPR120 (FFAR4).[13][19][20] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion.[21][22] GPR120 activation, on the other hand, mediates potent anti-inflammatory and insulin-sensitizing effects.[19][23] Phytanic acid has been shown to activate GPR40, leading to an increase in intracellular calcium.[24]

-

mTORC1 Signaling: Branched-chain amino acids, the precursors of MBFAs, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[25][26]

Anti-inflammatory and Anticancer Properties

Several studies have highlighted the potential anti-inflammatory and anticancer activities of specific MBFAs.[19] For instance, iso-14-methylpentadecanoic acid (iso-16:0) has been shown to decrease the expression of genes related to fatty acid synthesis and inflammation in hepatocytes.[17] In contrast, some MBFAs have demonstrated selective cytotoxicity against various cancer cell lines.[11][27]

Table 2: Cytotoxicity of Methyl-Branched Fatty Acids against Cancer Cell Lines

| Fatty Acid | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Phytanic Acid | Neuro2a (mouse neuroblastoma) | Cytotoxicity | Lowest cytotoxic concentration at 5 µM | [24][28] |

| Phytol (B49457) | MCF-7 (human breast adenocarcinoma) | MTT Assay | 8.79 ± 0.41 | [28] |

| Phytol | PC-3 (human prostate adenocarcinoma) | MTT Assay | 77.85 ± 1.93 | [28] |

| C15:0 (Pentadecanoic acid) | DOHH-2 (B-cell lymphoma) | Proliferation Assay | 6 | [29][30] |

| C15:0 (Pentadecanoic acid) | SU-DHL-6 (B-cell lymphoma) | Proliferation Assay | 11 | [29][30] |

| C15:0 (Pentadecanoic acid) | Hep G2 (liver carcinoma) | Proliferation Assay | 22 | [29][30] |

| C15:0 (Pentadecanoic acid) | MDA-MB-231 (breast cancer) | Proliferation Assay | 35 | [29][30] |

| Note: While C15:0 is an odd-chain saturated fatty acid, its biological activities are often studied alongside MBFAs due to their common dietary sources (dairy) and related metabolic pathways. The antiproliferative effects of iso- and anteiso-C15:0 are also under investigation. |

Role in Human Disease

The metabolism of certain MBFAs is critical, and defects in these pathways can lead to severe diseases.

Phytanic Acid and Refsum Disease

Phytanic acid is a multi-branched fatty acid derived from the metabolism of phytol, a constituent of chlorophyll.[24] Due to the methyl group at its β-carbon, phytanic acid cannot be degraded by β-oxidation. Instead, it undergoes α-oxidation in peroxisomes to form pristanic acid, which can then be metabolized via β-oxidation.[24]

A deficiency in the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of α-oxidation, leads to the accumulation of phytanic acid in tissues and blood, causing Refsum disease.[9] This is a rare, autosomal recessive neurological disorder characterized by symptoms such as retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[9]

Experimental Protocols

The analysis of MBFAs requires specialized techniques for their extraction, derivatization, and quantification due to their structural similarity to straight-chain fatty acids and the presence of various isomers.

Lipid Extraction from Cultured Cells

This protocol describes a common method for extracting total lipids from cell pellets.

Materials:

-

Cell pellet (2-3 million cells)

-

Ice-cold methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

MilliQ Water

-

Glass vials and syringes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the cell pellet in a glass vial, add 200 µL of cold methanol. Vortex thoroughly to precipitate proteins.[31]

-

Add 500 µL of chloroform using a glass syringe and vortex. Incubate on ice for 10 minutes.[31]

-

Add 200 µL of water to induce phase separation. Vortex and incubate on ice for another 10 minutes.[31]

-

Centrifuge at 600 rpm for 5 minutes to separate the phases.[31]

-

Carefully collect the lower chloroform layer (approximately 300 µL) containing the lipids and transfer it to a new glass vial.[31]

-

Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.[31]

-

The dried lipid extract can be stored at -80°C or used immediately for derivatization.

Preparation of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol

Derivatization to FAMEs is essential for increasing the volatility of fatty acids for gas chromatography analysis.[29]

Materials:

-

Dried lipid extract

-

BF₃-Methanol reagent (12-14% w/w)

-

n-Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Heating block or water bath

-

Glass reaction tubes with Teflon-lined caps

Procedure:

-